Ningpeisine

Descripción general

Descripción

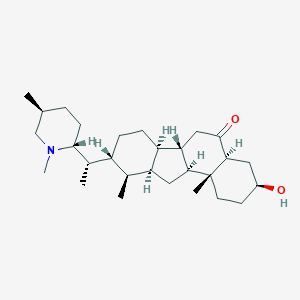

Ningpeisine is a chemical compound with the molecular formula C28H47NO2 and a molecular weight of 429.67828 g/mol . It is classified under the category of alkaloids, specifically veratrum alkaloids . This compound is known for its complex structure, which includes multiple chiral centers and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ningpeisine involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods: Industrial production of this compound may involve the extraction of precursor compounds from natural sources, followed by chemical modification. Supercritical extraction techniques are often employed to isolate the desired compounds from plant materials . The extracted compounds are then subjected to further chemical reactions to produce this compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: Ningpeisine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Ningpeisine has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Ningpeisine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.

Comparación Con Compuestos Similares

- Veratramine

- Cyclopamine

- Jervine

Actividad Biológica

Ningpeisine, a steroidal alkaloid derived from the bulbs of Fritillaria species, particularly Fritillaria cirrhosa, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Classification

This compound is chemically classified as N-Methyl-3β-hydroxy-5α-veratranine-6-one. Its structure includes a steroidal backbone with a nitrogen atom, which is characteristic of steroidal alkaloids. These compounds are known for their complex structures and significant biological activities, making them of interest in medicinal chemistry.

Biological Activities

This compound exhibits a variety of biological activities, which can be summarized as follows:

- Antitumor Activity : Studies have demonstrated that this compound has cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human lung cancer cells by inducing apoptosis through the activation of caspase pathways .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against several bacterial strains. Its efficacy against Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : this compound has been reported to reduce inflammation in experimental models. It inhibits the production of pro-inflammatory cytokines, which may provide therapeutic benefits in conditions such as arthritis .

- Cholinesterase Inhibition : Similar to other alkaloids from Fritillaria, this compound exhibits cholinesterase inhibitory activity. This property is significant for potential applications in treating neurodegenerative diseases like Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cytokine Modulation : It modulates the immune response by influencing cytokine production, thereby reducing inflammation.

- Enzyme Inhibition : By inhibiting cholinesterase enzymes, this compound enhances acetylcholine levels in synaptic clefts, which is beneficial for cognitive function.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM) compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy of this compound against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial properties that warrant further exploration for clinical applications .

Data Summary

Q & A

Basic Research Questions

Q. What foundational methodologies are recommended for synthesizing Ningpeisine, and how can researchers ensure reproducibility?

- Methodological Answer : Initial synthesis should follow protocols emphasizing detailed reaction conditions (solvent, temperature, catalysts) and characterization data (e.g., NMR, HPLC). Reproducibility requires explicit documentation of procedural nuances, such as purification steps and yield calculations. Reference established frameworks for reporting synthetic protocols, including hazard warnings for reactive intermediates . To validate purity, elemental analysis and spectral comparisons with literature data are critical .

Q. How can researchers identify gaps in existing literature on this compound’s pharmacological profile?

- Methodological Answer : Conduct systematic reviews using databases like PubMed and SciFinder, filtering for studies with robust experimental designs (e.g., controlled in vitro assays, dose-response analyses). Prioritize papers that disclose raw data or negative results. Use tools like PRISMA frameworks to map trends and highlight understudied mechanisms (e.g., off-target effects) . Avoid overreliance on secondary sources; cross-validate findings with primary data .

Q. What criteria should guide the selection of analytical techniques for characterizing this compound’s stability under varying conditions?

- Methodological Answer : Employ a tiered approach:

Primary screening: Use accelerated stability studies (e.g., thermal, photolytic stress) with HPLC-UV for degradation profiling.

Advanced validation: Pair LC-MS or NMR to identify degradation products.

Ensure compliance with NIH guidelines for preclinical reporting, including statistical justification for sample sizes and replication .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across experimental models be resolved?

- Methodological Answer : Perform meta-analyses to assess variability sources (e.g., cell line heterogeneity, assay protocols). Use sensitivity analysis to weigh factors like dosage ranges and exposure times. Replicate conflicting studies under standardized conditions, adhering to open-science practices for data sharing . Cross-disciplinary collaboration (e.g., computational modeling + wet-lab validation) can reconcile mechanistic discrepancies .

Q. What strategies optimize this compound’s synthetic yield while maintaining stereochemical integrity?

- Methodological Answer : Design fractional factorial experiments to test variables (e.g., catalyst loading, solvent polarity). Use DoE (Design of Experiments) software to identify optimal conditions. Validate stereoselectivity via chiral HPLC or X-ray crystallography. Document iterative refinements in supplementary materials to aid reproducibility .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while addressing interspecies variability?

- Methodological Answer :

Pilot studies: Compare absorption profiles in 2–3 animal models (e.g., rodents vs. non-rodents) with physiologically based pharmacokinetic (PBPK) modeling.

Dosing regimens: Adjust for metabolic rate differences using allometric scaling.

Include negative control cohorts and blinded data analysis to minimize bias .

Q. What computational approaches are effective in predicting this compound’s off-target interactions?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with machine learning models trained on structural databases (e.g., ChEMBL). Validate predictions via high-throughput screening assays. Disclose parameter settings and validation metrics (e.g., ROC curves) to ensure transparency .

Q. Data Integrity & Reporting

Q. How should researchers address incomplete mechanistic data in studies on this compound’s mode of action?

- Methodological Answer : Clearly delineate confirmed mechanisms from hypotheses in discussion sections. Use pathway enrichment analysis (e.g., KEGG, GO terms) to contextualize fragmentary data. Pre-register follow-up studies to mitigate HARKing (Hypothesizing After Results are Known) .

Q. What frameworks ensure ethical data presentation when publishing conflicting results on this compound’s toxicity?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition. Use CONSORT or ARRIVE checklists for preclinical studies. Disclose conflicts of interest and funding sources explicitly .

Q. Contradiction Analysis & Peer Review

Q. How can peer reviewers critically assess methodological flaws in this compound-related submissions?

Propiedades

IUPAC Name |

(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-9-[(1S)-1-[(2R,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-3-hydroxy-10,11b-dimethyl-2,3,4,4a,6,6a,6b,7,8,9,10,10a,11,11a-tetradecahydro-1H-benzo[a]fluoren-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO2/c1-16-6-9-26(29(5)15-16)18(3)20-7-8-21-22(17(20)2)13-24-23(21)14-27(31)25-12-19(30)10-11-28(24,25)4/h16-26,30H,6-15H2,1-5H3/t16-,17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMXONPUBFQLKA-BQUVWSHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N(C1)C)C(C)C2CCC3C(C2C)CC4C3CC(=O)C5C4(CCC(C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](N(C1)C)[C@@H](C)[C@@H]2CC[C@@H]3[C@H]([C@H]2C)C[C@H]4[C@H]3CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922519 | |

| Record name | 3-Hydroxy-28-methyl-5,6,12,13-tetrahydroveratraman-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117695-02-0 | |

| Record name | Ningpeisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117695020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-28-methyl-5,6,12,13-tetrahydroveratraman-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.